![molecular formula C18H28Cl2N2O2 B4411273 1-{2-[2-(2-allyl-6-chlorophenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride](/img/structure/B4411273.png)
1-{2-[2-(2-allyl-6-chlorophenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride
Overview
Description
1-{2-[2-(2-allyl-6-chlorophenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride, also known as A-317491, is a potent and selective antagonist of P2X3 and P2X2/3 receptors. These receptors are found in sensory neurons, and their activation is involved in the transmission of pain signals. A-317491 has shown promise as a potential treatment for chronic pain conditions, such as neuropathic pain and migraine.
Mechanism of Action
1-{2-[2-(2-allyl-6-chlorophenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride acts as an antagonist of P2X3 and P2X2/3 receptors, which are found in sensory neurons. These receptors are activated by ATP released from damaged tissue, leading to the transmission of pain signals. By blocking these receptors, this compound reduces the transmission of pain signals and provides pain relief.
Biochemical and Physiological Effects
This compound has been shown to reduce the release of neurotransmitters involved in pain transmission, such as substance P and CGRP. It also reduces the excitability of sensory neurons, leading to a decrease in pain signaling. This compound has been found to be well-tolerated in animal studies and clinical trials, with few side effects reported.
Advantages and Limitations for Lab Experiments
1-{2-[2-(2-allyl-6-chlorophenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride is a highly selective antagonist of P2X3 and P2X2/3 receptors, making it a valuable tool for studying the role of these receptors in pain transmission. However, its potency and selectivity may also limit its use in other areas of research. Additionally, the synthesis of this compound is complex and may be difficult to reproduce in some laboratories.
Future Directions
Further research is needed to fully understand the potential of 1-{2-[2-(2-allyl-6-chlorophenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride as a treatment for chronic pain. This includes exploring its efficacy in different types of pain conditions, as well as investigating its long-term safety and tolerability. There is also potential for the development of new drugs based on the structure of this compound, which could lead to more effective treatments for chronic pain. Additionally, the role of P2X3 and P2X2/3 receptors in other physiological processes, such as inflammation and immune function, could be further explored.
Scientific Research Applications
1-{2-[2-(2-allyl-6-chlorophenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride has been extensively studied for its potential use in the treatment of chronic pain. In animal models, it has been shown to reduce pain behaviors in response to stimuli such as heat and pressure. Clinical trials in humans have also shown promising results, with this compound reducing pain intensity and improving quality of life in patients with chronic neuropathic pain.
properties
IUPAC Name |
1-[2-[2-(2-chloro-6-prop-2-enylphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2O2.ClH/c1-3-5-16-6-4-7-17(19)18(16)23-15-14-22-13-12-21-10-8-20(2)9-11-21;/h3-4,6-7H,1,5,8-15H2,2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGOQDZAJZKKMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCOCCOC2=C(C=CC=C2Cl)CC=C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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